molecular formula C22H16O5 B024134 5,7-Dimethoxy-3-(1-naphthoyl)coumarin CAS No. 86548-40-5

5,7-Dimethoxy-3-(1-naphthoyl)coumarin

Cat. No.: B024134
CAS No.: 86548-40-5
M. Wt: 360.4 g/mol
InChI Key: ZMPZRDHZQFCUSJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin typically involves the reaction of 5,7-dimethoxycoumarin with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization

Chemical Reactions Analysis

5,7-Dimethoxy-3-(1-naphthoyl)coumarin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 5,7-Dimethoxy-3-(1-naphthoyl)coumarin include other coumarin derivatives such as:

    7-Hydroxycoumarin: Known for its fluorescence properties and use in biochemical assays.

    4-Methylumbelliferone: Used as a substrate in enzymatic reactions and for its anti-inflammatory properties.

    Esculetin: A natural coumarin with antioxidant and anti-inflammatory activities.

What sets this compound apart is its specific photodynamic properties and ability to generate reactive oxygen species, making it particularly valuable in photochemical and photobiological research .

Properties

IUPAC Name

5,7-dimethoxy-3-(naphthalene-1-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c1-25-14-10-19(26-2)17-12-18(22(24)27-20(17)11-14)21(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPZRDHZQFCUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC4=CC=CC=C43)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321661
Record name 5,7-Dimethoxy-3-(naphthalene-1-carbonyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86548-40-5
Record name 86548-40-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379523
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Record name 5,7-Dimethoxy-3-(naphthalene-1-carbonyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethoxy-3-(1-naphthoyl)coumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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